N-IsopropylL-Z-Phenylalaninamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl L-Z-Phenylalaninamide typically involves the reaction of L-phenylalanine with isopropylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of N-Isopropyl L-Z-Phenylalaninamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl L-Z-Phenylalaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and halides (Cl-, Br-) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-Isopropyl L-Z-Phenylalaninamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of N-Isopropyl L-Z-Phenylalaninamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in metabolic processes. The compound may also influence neurotransmitter levels and signaling pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-(L)-Phenylalanine Isopropylamide: A similar compound with a different substituent group.
N-Isopropyl L-Phenylalaninamide: Another derivative of phenylalanine with slight structural variations.
Uniqueness
N-Isopropyl L-Z-Phenylalaninamide is unique due to its specific isopropyl and phenylalanine-derived structure, which imparts distinct chemical and biological properties. Its unique structure allows it to interact with specific molecular targets, making it valuable in various research applications .
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(2S)-3-phenyl-2-(propan-2-ylamino)propanamide |
InChI |
InChI=1S/C12H18N2O/c1-9(2)14-11(12(13)15)8-10-6-4-3-5-7-10/h3-7,9,11,14H,8H2,1-2H3,(H2,13,15)/t11-/m0/s1 |
InChI Key |
YWDQUEFUMRVVNR-NSHDSACASA-N |
Isomeric SMILES |
CC(C)N[C@@H](CC1=CC=CC=C1)C(=O)N |
Canonical SMILES |
CC(C)NC(CC1=CC=CC=C1)C(=O)N |
Origin of Product |
United States |
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